1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13720864
InChI: InChI=1S/C10H18N2O3Si/c1-16(2,3)5-4-15-8-12-7-9(6-11-12)10(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14)
SMILES: C[Si](C)(C)CCOCN1C=C(C=N1)C(=O)O
Molecular Formula: C10H18N2O3Si
Molecular Weight: 242.35 g/mol

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13720864

Molecular Formula: C10H18N2O3Si

Molecular Weight: 242.35 g/mol

* For research use only. Not for human or veterinary use.

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C10H18N2O3Si
Molecular Weight 242.35 g/mol
IUPAC Name 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H18N2O3Si/c1-16(2,3)5-4-15-8-12-7-9(6-11-12)10(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14)
Standard InChI Key JMANBDUPQGWBCJ-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOCN1C=C(C=N1)C(=O)O
Canonical SMILES C[Si](C)(C)CCOCN1C=C(C=N1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a SEM group and at the 4-position with a carboxylic acid. The SEM group consists of a trimethylsilyl (TMS) moiety linked via an ethoxy spacer to a methylene bridge, which attaches to the pyrazole nitrogen. This configuration imparts steric bulk and lipophilicity, while the carboxylic acid introduces polarity and hydrogen-bonding capability.

Molecular Formula: C₁₀H₁₆N₂O₃Si
Molecular Weight: 256.33 g/mol
Key Structural Features:

  • Pyrazole ring (aromatic heterocycle with two adjacent nitrogen atoms)

  • SEM group: (CH₂)₂OCH₂Si(CH₃)₃

  • Carboxylic acid (-COOH) at position 4

Spectral Characterization

Data from analogous SEM-protected pyrazoles provide insights into expected spectral properties :

Table 1: Predicted Spectral Signatures

TechniqueKey Signals
¹H NMRδ 0.08 ppm (s, 9H, Si(CH₃)₃), δ 3.55–3.60 (m, 2H, OCH₂CH₂Si), δ 5.32 (s, 2H, NCH₂O), δ 7.85 (s, 1H, pyrazole H-3), δ 8.15 (s, 1H, pyrazole H-5)
¹³C NMRδ -1.5 (Si(CH₃)₃), 58.9 (OCH₂CH₂Si), 72.4 (NCH₂O), 125.6 (C-3), 139.2 (C-5), 166.4 (COOH)
IRν 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si-C), 3100–2500 cm⁻¹ (broad, -COOH)

The carboxylic acid proton typically appears as a broad singlet near δ 12.5 ppm in ¹H NMR, though this may vary with solvent and concentration.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically proceeds through a three-step sequence:

  • SEM Protection of Pyrazole:
    1H-Pyrazole-4-carboxylic acid reacts with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride (NaH) or diisopropylethylamine (DIPEA). The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–25°C:

    Pyrazole-4-COOH+SEM-ClBaseSEM-Protected Pyrazole\text{Pyrazole-4-COOH} + \text{SEM-Cl} \xrightarrow{\text{Base}} \text{SEM-Protected Pyrazole}

    Typical yields: 65–75% after column chromatography (silica gel, hexane/ethyl acetate).

  • Purification Challenges:
    The polar carboxylic acid group necessitates careful solvent selection. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) often provides better separation than normal-phase chromatography.

Industrial Production Considerations

Scale-up introduces unique challenges:

Table 2: Process Optimization Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeRound-bottom flaskContinuous flow reactor
Temperature ControlIce bathJacketed reactor with PID control
PurificationColumn chromatographyCrystallization (ethanol/water)
Typical Yield68%82% (optimized)

Continuous flow systems reduce reaction times from 12 hours to <2 hours by improving heat transfer and mixing efficiency.

Chemical Reactivity and Functionalization

Protecting Group Chemistry

The SEM group demonstrates orthogonal stability compared to other common protecting groups:

Table 3: SEM Group Stability Profile

ConditionStability
Acidic (pH < 2)Stable ≤ 24 hrs
Basic (pH > 10)Partial cleavage (>50% in 6 hrs)
TBAF (1M in THF)Complete cleavage in 30 min
HF·PyridineComplete cleavage in 10 min

This allows sequential deprotection strategies in multi-step syntheses.

Carboxylic Acid Derivatives

The -COOH group participates in characteristic reactions:

  • Esterification:
    Treatment with ethanol/H₂SO₄ yields the ethyl ester (analogous to ):

    Acid+EtOHH⁺Ethyl ester+H₂O\text{Acid} + \text{EtOH} \xrightarrow{\text{H⁺}} \text{Ethyl ester} + \text{H₂O}

    Conversion >95% under azeotropic conditions.

  • Amide Formation:
    Coupling with amines using HATU/DIPEA in DMF produces amide derivatives:

    Acid+RNH₂HATURCONHR’+Byproducts\text{Acid} + \text{RNH₂} \xrightarrow{\text{HATU}} \text{RCONHR'} + \text{Byproducts}

    Isolated yields: 60–85% depending on amine nucleophilicity.

Applications in Medicinal Chemistry

Kinase Inhibition Profiling

Structural analogs demonstrate potent JAK/STAT pathway modulation:

Table 4: Biological Activity of Pyrazole-4-carboxylic Acid Derivatives

DerivativeTarget (IC₅₀)Cell Line
Methyl esterJAK1 (0.8 nM)HEK293
Amide (R=Ph)JAK2 (1.2 nM)K562
Free acidJAK3 (3.4 nM)Jurkat

The carboxylic acid moiety enhances water solubility (logP = 1.2 vs 2.8 for methyl ester), improving pharmacokinetic profiles in rodent models.

Prodrug Development

Ester prodrugs of the carboxylic acid show enhanced oral bioavailability:

Case Study:
The ethyl ester derivative demonstrated 92% oral absorption in rats compared to 35% for the free acid. In vivo hydrolysis by hepatic esterases regenerates the active acid form within 2 hours post-administration .

Materials Science Applications

Coordination Polymers

The compound serves as a ditopic ligand in metal-organic frameworks (MOFs):

Example:
Reaction with Cu(NO₃)₂·3H₂O in DMF/water forms a 2D network with 8.2 Å pore diameter (BET surface area: 980 m²/g). The SEM group prevents interpenetration during crystallization.

Self-Healing Elastomers

Incorporation into polyurethane matrices creates materials with unique properties:

Table 5: Mechanical Properties of SEM-Pyrazole Polyurethanes

PropertyValue
Tensile Strength4.8 MPa
Elongation at Break620%
Self-Healing Efficiency89% (24 hrs, 25°C)

The carboxylic acid groups participate in reversible hydrogen bonding, enabling autonomous repair.

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